
3-(4-Isopropoxyphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropoxyphenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring substituted with a 4-isopropoxyphenyl group and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of azetidine with 4-isopropoxyphenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Another approach involves the use of azetidin-3-one as a starting material. The azetidin-3-one can be subjected to a Horner–Wadsworth–Emmons reaction to introduce the 4-isopropoxyphenyl group, followed by reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Isopropoxyphenyl)azetidin-3-one.
Reduction: Formation of 3-(4-Isopropoxyphenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(4-Isopropoxyphenyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Materials Science: Azetidines, including this compound, are explored for their use in the synthesis of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring’s strained structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. Additionally, the phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)azetidin-3-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(4-Ethoxyphenyl)azetidin-3-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-(4-Propoxyphenyl)azetidin-3-ol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-(4-Isopropoxyphenyl)azetidin-3-ol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(4-propan-2-yloxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
Clave InChI |
PWMBBVIUWPOUSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
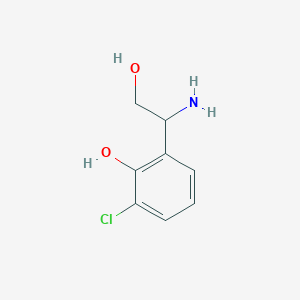

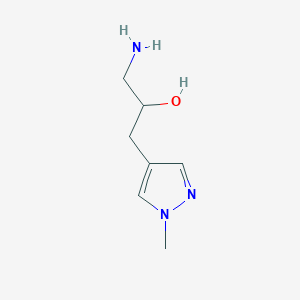
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)

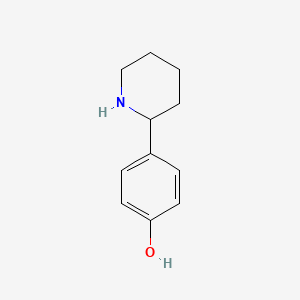
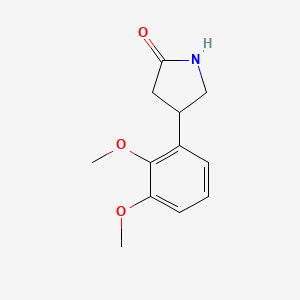
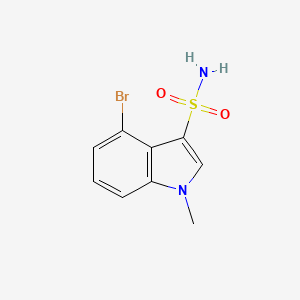
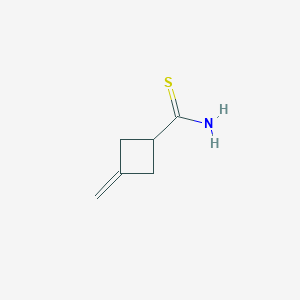
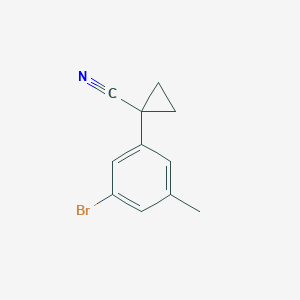


![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
